molecular formula C11H18O2 B13061987 2-Acetyl-4-(propan-2-YL)cyclohexan-1-one

2-Acetyl-4-(propan-2-YL)cyclohexan-1-one

Cat. No.: B13061987
M. Wt: 182.26 g/mol
InChI Key: UEMHJLQEPJICIC-UHFFFAOYSA-N
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Description

2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₈O₂ It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and an isopropyl group at the fourth position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one typically involves the following steps:

    Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylcyclohexanone.

    Isopropylation: The 2-acetylcyclohexanone is then subjected to an alkylation reaction with isopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the isopropyl group at the fourth position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-(propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

2-Acetyl-4-(propan-2-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s acetyl and isopropyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylcyclohexanone: Lacks the isopropyl group at the fourth position.

    4-(propan-2-yl)cyclohexan-1-one: Lacks the acetyl group at the second position.

    Cyclohexanone: Lacks both the acetyl and isopropyl groups.

Uniqueness

2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is unique due to the presence of both acetyl and isopropyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-acetyl-4-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3

InChI Key

UEMHJLQEPJICIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)C(C1)C(=O)C

Origin of Product

United States

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